2-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Overview
Description
2-(4-Bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is an organic compound that features a bromophenyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Intermediate:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives with the bromophenyl group converted to phenyl.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Investigated for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to interact with biological targets such as enzymes and receptors.
Industry:
- Potential applications in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 2-(4-Fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine) in the phenyl group can significantly influence the compound’s reactivity and biological activity.
- Bromine, being larger and more polarizable than chlorine and fluorine, may confer unique properties such as higher reactivity in substitution reactions and potentially different pharmacokinetic profiles.
This detailed overview provides a comprehensive understanding of 2-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c1-14-2-11-19-20(12-14)27-22(25-19)16-5-9-18(10-6-16)24-21(26)13-15-3-7-17(23)8-4-15/h2-12H,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGSCBAFJWVYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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